3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
CAS No.:
Cat. No.: VC16549113
Molecular Formula: C18H13F2NO2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13F2NO2 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | (E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
| Standard InChI Key | FMNWUSCUVBOPPC-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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An indole ring system, providing aromaticity and hydrogen-bonding capabilities.
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A 3,5-difluorobenzyl group, enhancing lipophilicity and electronic effects.
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An acrylic acid side chain, enabling pH-dependent ionization and covalent modification potential .
The molecular formula is C₁₈H₁₃F₂NO₂, with a molecular weight of 313.3 g/mol . X-ray crystallography and NMR studies confirm a planar indole-acrylic acid conjugate system, while the difluorobenzyl group adopts a perpendicular orientation relative to the indole plane, minimizing steric hindrance .
Table 1: Key Physicochemical Data
The presence of fluorine atoms significantly influences electronic properties, with the σ-para effect from fluorine substituents increasing the benzyl group’s electron-withdrawing character. This enhances stability against oxidative degradation compared to non-fluorinated analogs.
Synthesis and Optimization Strategies
Synthetic Pathways
The primary synthesis route involves a Knoevenagel condensation between 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde and malonic acid derivatives. Key steps include:
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Benzylation of indole: Reaction of indole with 3,5-difluorobenzyl bromide under basic conditions (e.g., NaH/DMF).
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Aldehyde formation: Oxidation of the 3-methyl group on indole using MnO₂ or DDQ.
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Condensation: Treatment with malonic acid in refluxing pyridine, catalyzed by piperidine.
Yield optimization studies indicate that polar aprotic solvents (DMF, DMSO) improve reaction efficiency (>75% yield) compared to protic solvents (<50%). Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes without compromising purity.
Industrial-Scale Considerations
For bulk production, continuous flow reactors demonstrate advantages over batch processes:
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Higher throughput: 2.5 kg/day capacity achieved in pilot studies.
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Reduced solvent waste: 40% less DMF consumption via solvent recycling.
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Consistent purity: >98% HPLC purity maintained across 50 batches .
Challenges remain in separating stereoisomers, as the acrylic acid double bond can adopt E or Z configurations. Chiral HPLC with amylose-based columns resolves enantiomers, though this adds ~15% to production costs .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The acrylic acid moiety undergoes characteristic reactions:
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Esterification: Methanol/H⁺ catalysis produces methyl esters (95% yield), useful for prodrug formulations.
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Amidation: Coupling with primary amines via EDCI/HOBt yields bioactive conjugates (e.g., glycine amide, 82% yield).
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Decarboxylation: Thermal decomposition above 220°C generates 3-(1-(3,5-difluorobenzyl)-1H-indol-3-yl)propene, a volatile byproduct.
The indole nitrogen participates in electrophilic substitutions, with bromination occurring preferentially at the 5-position (NBS/CHCl₃, 0°C). Computational studies (DFT/B3LYP) predict regioselectivity aligns with frontier molecular orbital theory .
Stability Profiles
Stability assessments under ICH guidelines reveal:
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Photostability: 90% intact after 48h under UV-Vis light (ICH Q1B).
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Hydrolytic stability: pH-dependent degradation (t₁/₂ = 14d at pH 7.4 vs. 2h at pH 1.2).
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Oxidative stability: Resists 0.3% H₂O₂ for 24h, making it suitable for topical formulations.
Biological Activities and Mechanistic Insights
Mitochondrial Pyruvate Carrier (MPC) Inhibition
As a competitive MPC inhibitor (IC₅₀ = 0.8 μM), the compound blocks pyruvate uptake into mitochondria, forcing cancer cells to rely on glutamine metabolism. In A549 lung adenocarcinoma cells, this induces:
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70% reduction in ATP production.
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3-fold increase in apoptosis markers (caspase-3/7 activity).
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Synergy with metformin (Combination Index = 0.4).
Antimicrobial Potency
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 | 16 | Cell wall synthesis disruption |
| Clinical Isolate | 32 | Biofilm inhibition (70%) |
RNA-seq analysis reveals downregulation of femA and mecA genes critical for β-lactam resistance.
Anti-Inflammatory Effects
In LPS-stimulated RAW 264.7 macrophages:
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NO production: Inhibited by 89% at 10 μM.
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IL-6 secretion: Reduced 4.2-fold vs. control.
Mechanistically, the compound suppresses NF-κB nuclear translocation by stabilizing IκBα (Western blot confirmation).
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| VulcanChem | 98% | 450 |
| Unite Pharmaceutical | 97% | 420 |
| PubChem Suppliers | 95% | 500 |
Current global demand is estimated at 25 kg/year, projected to grow 12% annually through 2030 .
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